molecular formula C11H14FNO2 B13006567 tert-Butyl 5-fluoro-6-methylpicolinate

tert-Butyl 5-fluoro-6-methylpicolinate

Cat. No.: B13006567
M. Wt: 211.23 g/mol
InChI Key: CZPKWJCJCHLLGX-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-6-methylpicolinate: is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . It is a derivative of picolinic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of tert-Butyl 5-fluoro-6-methylpicolinate typically involves the esterification of 5-fluoro-6-methylpicolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Chemical Reactions Analysis

tert-Butyl 5-fluoro-6-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

tert-Butyl 5-fluoro-6-methylpicolinate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-6-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the tert-butyl group can influence its solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl 5-fluoro-6-methylpicolinate can be compared with other picolinic acid derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the fluorine atom.

Biological Activity

Tert-Butyl 5-fluoro-6-methylpicolinate is a fluorinated derivative of picolinic acid, a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a fluorine atom attached to a picolinate structure, which contributes to its unique chemical properties. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The introduction of fluorine can enhance the interaction with microbial targets, potentially increasing efficacy against various pathogens.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics, suggesting that this compound may alter the metabolism of co-administered drugs.

The biological activity of this compound can be attributed to its structural characteristics:

  • Interaction with Enzymes : The compound's ability to inhibit CYP1A2 suggests it may compete with other substrates for binding sites on the enzyme, affecting drug clearance rates.
  • Antimicrobial Mechanisms : While specific mechanisms for this compound are not fully elucidated, fluorinated compounds often disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated picolinate derivatives:

  • Study on Antibacterial Activity : A study investigated the antibacterial effects of various fluorinated compounds against Gram-positive bacteria. It was found that structural modifications significantly impacted their Minimum Inhibitory Concentrations (MICs), indicating that this compound could be optimized for enhanced activity against specific strains .
  • Enzyme Interaction Studies : Another research effort focused on understanding how similar compounds interact with cytochrome P450 enzymes. The findings highlighted that structural variations, such as the position of the fluorine atom, could lead to significant differences in enzyme inhibition profiles.

Comparative Analysis

To better understand the potential of this compound, a comparison with related compounds is useful:

Compound NameChemical FormulaKey Characteristics
Tert-Butyl 4-fluoropicolinateC12H14FNO2CYP1A2 inhibitor; potential antimicrobial properties
Methyl 3-fluoro-6-methylpicolinateC9H10FNO2Similar biological activity; used in medicinal chemistry
Ethyl 3-fluoropyridine-2-carboxylateC10H10FNO2Related structure; potential applications in agriculture

This table illustrates the similarities and differences among these compounds, emphasizing how structural modifications can influence biological activity.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

tert-butyl 5-fluoro-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C11H14FNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3

InChI Key

CZPKWJCJCHLLGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)F

Origin of Product

United States

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